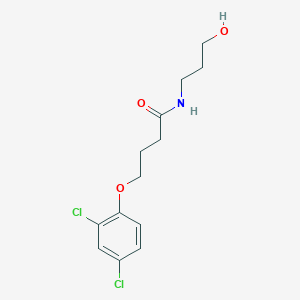
(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(1,3-Benzothiazol-2-yl)-2-(4-ethoxy-3,5-diiodophenyl)-1-ethenyl cyanide is a complex organic compound characterized by the presence of a benzothiazole ring, ethoxy and diiodophenyl groups, and a cyanide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1,3-Benzothiazol-2-yl)-2-(4-ethoxy-3,5-diiodophenyl)-1-ethenyl cyanide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzothiazole with 4-ethoxy-3,5-diiodobenzaldehyde under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a Knoevenagel condensation with malononitrile to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine or ammonium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1,3-Benzothiazol-2-yl)-2-(4-ethoxy-3,5-diiodophenyl)-1-ethenyl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The diiodophenyl group allows for halogen exchange reactions, where iodine atoms can be substituted with other halogens or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogen exchange using silver fluoride or copper(I) bromide.
Major Products Formed
Oxidation: Formation of benzothiazole oxides and corresponding phenyl oxides.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of halogen-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(1,3-Benzothiazol-2-yl)-2-(4-ethoxy-3,5-diiodophenyl)-1-ethenyl cyanide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, the compound’s properties are explored for applications in materials science. It can be used in the development of advanced materials, including polymers and nanomaterials, with specific functionalities.
Mechanism of Action
The mechanism of action of (E)-1-(1,3-Benzothiazol-2-yl)-2-(4-ethoxy-3,5-diiodophenyl)-1-ethenyl cyanide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole ring and cyanide group are key functional moieties that contribute to its biological activity. The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. Pathways involved include signal transduction and metabolic pathways, which are crucial for cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(1,3-Benzothiazol-2-yl)-2-(4-methoxy-3,5-diiodophenyl)-1-ethenyl cyanide
- (E)-1-(1,3-Benzothiazol-2-yl)-2-(4-ethoxy-3,5-dibromophenyl)-1-ethenyl cyanide
- (E)-1-(1,3-Benzothiazol-2-yl)-2-(4-ethoxy-3,5-dichlorophenyl)-1-ethenyl cyanide
Uniqueness
The uniqueness of (E)-1-(1,3-Benzothiazol-2-yl)-2-(4-ethoxy-3,5-diiodophenyl)-1-ethenyl cyanide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both ethoxy and diiodophenyl groups, along with the benzothiazole ring, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H12I2N2OS |
|---|---|
Molecular Weight |
558.2 g/mol |
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C18H12I2N2OS/c1-2-23-17-13(19)8-11(9-14(17)20)7-12(10-21)18-22-15-5-3-4-6-16(15)24-18/h3-9H,2H2,1H3/b12-7+ |
InChI Key |
MEZZUEIRODYSGZ-KPKJPENVSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1I)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)I |
Canonical SMILES |
CCOC1=C(C=C(C=C1I)C=C(C#N)C2=NC3=CC=CC=C3S2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-dibromo-4-[(E)-(2-{4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B10899427.png)
![2-[(5E)-5-(2-bromo-5-ethoxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10899431.png)

![Diethyl 2,2'-[pyridine-2,5-diylbis(carbonylimino)]bis(6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)](/img/structure/B10899440.png)
![1-{(E)-[2-(6-methoxy-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl}naphthalen-2-ol](/img/structure/B10899446.png)
![4-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-N-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine](/img/structure/B10899455.png)
![2-bromo-6-ethoxy-4-[(E)-{(2Z)-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenyl acetate](/img/structure/B10899460.png)
![4-cyclohexyl-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10899468.png)
![N-(3-methylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10899473.png)
![4-{[(E)-{5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10899489.png)
![2-[(5E)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10899498.png)
![3-[5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-imino-1,3-thiazolidin-4-one](/img/structure/B10899502.png)
![4-bromo-N-{4-[(2-cyclohexylidenehydrazinyl)carbonyl]phenyl}benzamide](/img/structure/B10899509.png)
![6-(2-chlorophenyl)-5-hexanoyl-9-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B10899517.png)
